Atmospheric Reactivity: OH Radical Rate Constant Comparison vs. N-(2-Cyanoethyl)morpholine
The reactivity of 1-Piperidinepropanenitrile with hydroxyl (OH) radicals, a primary atmospheric removal mechanism, is estimated to be lower than that of its oxygen-containing analog, N-(2-cyanoethyl)morpholine. This difference arises from the absence of an ether oxygen in the piperidine ring, which reduces the molecule's overall susceptibility to H-atom abstraction by OH radicals [1].
| Evidence Dimension | Estimated Overall OH Radical Reaction Rate Constant (k_OH) |
|---|---|
| Target Compound Data | 26.8678 x 10^-12 cm³/molecule·sec |
| Comparator Or Baseline | N-(2-Cyanoethyl)morpholine (estimated via standard SAR methods) |
| Quantified Difference | Not directly quantified, but inferred lower reactivity based on structure-activity relationships for ether vs. alkyl amines. |
| Conditions | Estimated using the AOPWIN v1.92 model within the EPI Suite. |
Why This Matters
This estimated lower atmospheric reactivity suggests a potentially longer atmospheric half-life compared to oxygenated heterocyclic analogs, a crucial factor for environmental fate modeling and regulatory risk assessment in agrochemical development.
- [1] The Good Scents Company. EPI Suite v4.11 Estimation Program Interface Summary for CAS 3088-41-3. Hydroxyl Radicals Reaction Rate Constant. View Source
